2-Cyano-3-cyclopropyl-acrylic acid

Catalog No.
S8155546
CAS No.
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-3-cyclopropyl-acrylic acid

Product Name

2-Cyano-3-cyclopropyl-acrylic acid

IUPAC Name

2-cyano-3-cyclopropylprop-2-enoic acid

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)

InChI Key

FZERGXZRBYBPDM-UHFFFAOYSA-N

SMILES

C1CC1C=C(C#N)C(=O)O

Canonical SMILES

C1CC1C=C(C#N)C(=O)O

2-Cyano-3-cyclopropyl-acrylic acid is an organic compound characterized by the molecular formula C7H7NO2C_7H_7NO_2 and a unique structure that includes a cyano group and a cyclopropyl ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its reactive double bond and functional groups. The presence of the cyano group contributes to its polarity and reactivity, making it a versatile building block in organic synthesis.

, including:

  • Michael Addition: It can act as an electrophile in Michael addition reactions, where nucleophiles add to the double bond.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions, leading to the formation of more complex cyclic structures.

Research indicates that 2-cyano-3-cyclopropyl-acrylic acid exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as:

  • Anticancer Agent: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Enzyme Inhibitor: It may interact with specific enzymes, potentially serving as a lead compound for drug development.

Several methods have been developed for synthesizing 2-cyano-3-cyclopropyl-acrylic acid:

  • Condensation Reaction: A common method involves the condensation of cyclopropane carboxaldehyde with malonic acid, followed by subsequent reactions to introduce the cyano group.
  • Halogenation and Hydrolysis: The compound can also be synthesized through halogenation of 3-cyclopropylacrylic acid, followed by hydrolysis to yield the desired product .
  • Direct Synthesis from Precursors: Various synthetic routes have been explored that utilize different starting materials and conditions to optimize yield and purity .

2-Cyano-3-cyclopropyl-acrylic acid finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against various diseases.
  • Material Science: This compound can serve as a precursor for polymers and other materials due to its reactivity.
  • Agricultural Chemicals: It may also have applications in developing agrochemicals.

Studies on the interactions of 2-cyano-3-cyclopropyl-acrylic acid with biological targets are ongoing. It has been shown to interact with specific proteins and enzymes, suggesting its potential as a lead compound in drug discovery. Research continues into its mechanisms of action and efficacy against various biological targets.

Several compounds share structural features with 2-cyano-3-cyclopropyl-acrylic acid. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
2-Cyano-3-cyclohexyl-acrylic acidC10H13NO2C_{10}H_{13}NO_2Cyclohexyl group instead of cyclopropyl
3-Cyclopropylacrylic acidC6H8O2C_6H_8O_2Lacks cyano group
2-CyanoacrylateC5H5NO2C_5H_5NO_2Known for rapid polymerization properties

Uniqueness: The presence of both a cyano group and a cyclopropyl ring distinguishes 2-cyano-3-cyclopropyl-acrylic acid from its analogs, contributing to its unique reactivity and potential biological activity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

137.047678466 g/mol

Monoisotopic Mass

137.047678466 g/mol

Heavy Atom Count

10

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